2-Isopropylpyrimidine
Overview
Description
2-Isopropylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The isopropyl group attached to the second carbon atom of the pyrimidine ring distinguishes this compound from other pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrimidine typically involves the alkylation of pyrimidine with isopropyl halides under basic conditions. One common method includes the reaction of pyrimidine with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalytic methods using transition metal catalysts such as palladium or nickel can also be employed to achieve selective alkylation. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst such as palladium on carbon can convert this compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrimidine ring. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
2-Isopropylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique electronic and optical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the design of enzyme inhibitors.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropylpyrimidine and its derivatives involves interactions with specific molecular targets. In medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
2-Methylpyrimidine: Similar structure with a methyl group instead of an isopropyl group.
2-Ethylpyrimidine: Contains an ethyl group at the second position.
2-Propylpyrimidine: Features a propyl group at the second position.
Comparison: 2-Isopropylpyrimidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methylpyrimidine and 2-Ethylpyrimidine, the bulkier isopropyl group may provide steric hindrance, affecting the compound’s interaction with enzymes and receptors. This can result in different pharmacokinetic and pharmacodynamic properties, making this compound a valuable compound for specific applications.
Properties
IUPAC Name |
2-propan-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-8-4-3-5-9-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNWXRJWDQHCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492517 | |
Record name | 2-(Propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61349-72-2 | |
Record name | 2-(Propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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